molecular formula C19H23N5O3 B2364391 N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941917-10-8

N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2364391
CAS No.: 941917-10-8
M. Wt: 369.425
InChI Key: OWGCABIJAKAECN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a novel heterocyclic compound This chemical structure combines multiple functional groups that endow the compound with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide typically involves multi-step reactions. One approach includes the cyclization of specific amines and acyl hydrazides under controlled conditions. Critical reaction steps often require catalysts like palladium or copper to ensure the formation of the desired heterocyclic ring.

Industrial Production Methods: Scaling up for industrial production necessitates optimizing reaction conditions, such as temperature, pressure, and solvent selection. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative transformations, particularly at the dioxo and phenyl moieties.

  • Reduction: Reduction processes may target the imidazole ring to form dihydro derivatives.

  • Substitution: The aromatic phenyl ring allows for electrophilic substitution reactions, including nitration and halogenation.

Common Reagents and Conditions:

  • Oxidation: Typically uses oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: Often employs reagents like bromine or nitric acid under controlled temperature to avoid over-substitution.

Major Products: The major products depend on the type of chemical reaction. Oxidation generally leads to the formation of hydroxyl derivatives, while reduction yields saturated heterocyclic compounds. Substitution reactions result in various substituted derivatives with altered electronic properties.

Scientific Research Applications

N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide finds applications in:

  • Chemistry: Used as a precursor in synthesizing more complex heterocyclic compounds and fine chemicals.

  • Biology: Explored for its potential as a biochemical probe in enzyme studies and receptor binding assays.

  • Medicine: Investigated for anti-inflammatory, antimicrobial, and anticancer activities, showing promising results in preclinical trials.

  • Industry: Utilized in developing advanced materials with unique physicochemical properties for electronics and photonics.

Mechanism of Action

The compound’s biological activity is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit enzymatic activity or modulate receptor signaling pathways, thereby exerting its pharmacological effects. Detailed mechanistic studies often involve molecular docking and in vitro assays to elucidate these interactions.

Comparison with Similar Compounds

  • Cyclohexyl derivatives: Similar cyclohexyl-containing heterocycles that exhibit varying biological activities.

  • Imidazoles: Other imidazole-based compounds known for their therapeutic potentials, such as antifungal agents.

  • Triazines: Compounds within the triazine family that have applications ranging from herbicides to anticancer agents.

N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide's unique profile and multifaceted applications make it a subject of ongoing research and development across various scientific disciplines.

Properties

IUPAC Name

N-cyclohexyl-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-16(20-14-7-3-1-4-8-14)13-24-18(27)17(26)23-12-11-22(19(23)21-24)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGCABIJAKAECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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